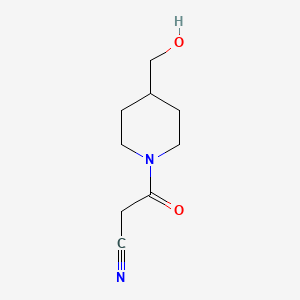
3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid
Overview
Description
3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and an oxolan-2-ylmethoxy group, as well as a carboxylic acid functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with oxolan-2-ylmethanol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used, and the reactions are performed under reflux conditions.
Major Products
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Esterification: The major products are esters of this compound.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems . The chloro and oxolan-2-ylmethoxy groups may play a role in its binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine-2-carboxylic acid: Lacks the oxolan-2-ylmethoxy group, making it less complex.
6-(Oxolan-2-ylmethoxy)pyridine-2-carboxylic acid: Lacks the chloro group, which may affect its reactivity and biological activity.
Uniqueness
3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid is unique due to the presence of both the chloro and oxolan-2-ylmethoxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c12-8-3-4-9(13-10(8)11(14)15)17-6-7-2-1-5-16-7/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXUKUDPZWDTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1461422.png)
![N-(prop-2-en-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1461424.png)




amine](/img/structure/B1461435.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)

amine](/img/structure/B1461441.png)



